![molecular formula C23H24ClN3O2S B13122428 N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the cyclohexyl group attachment, and the final coupling with the methoxythiophene carboxamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The cyclohexyl group and methoxythiophene carboxamide can modulate the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-((trans-4-(3-Chloro-4-cyanophenoxy)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- N-((trans-4-(4-Methyl-1-piperazinyl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
Uniqueness
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipyridine moiety allows for metal ion coordination, while the cyclohexyl group provides structural rigidity. The methoxythiophene carboxamide enhances its potential for biological activity and therapeutic applications.
Properties
Molecular Formula |
C23H24ClN3O2S |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[[4-(5-chloro-3-pyridin-4-ylpyridin-2-yl)cyclohexyl]methyl]-5-methoxythiophene-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-29-21-7-6-20(30-21)23(28)27-13-15-2-4-17(5-3-15)22-19(12-18(24)14-26-22)16-8-10-25-11-9-16/h6-12,14-15,17H,2-5,13H2,1H3,(H,27,28) |
InChI Key |
BYWHUEPUXRTECY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(=O)NCC2CCC(CC2)C3=C(C=C(C=N3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



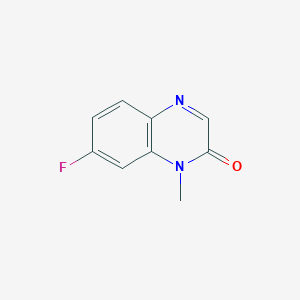
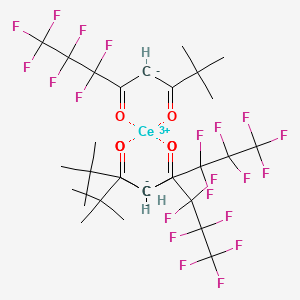
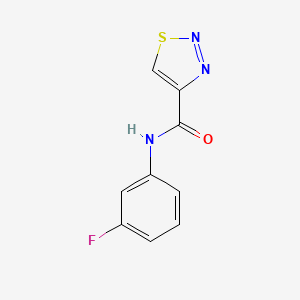



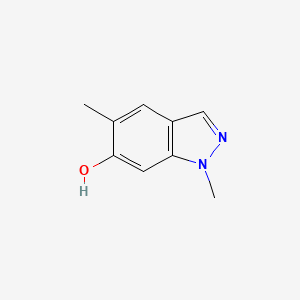
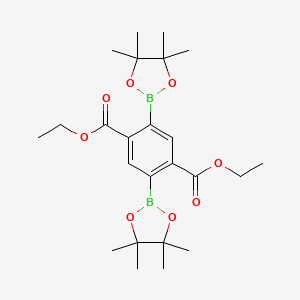
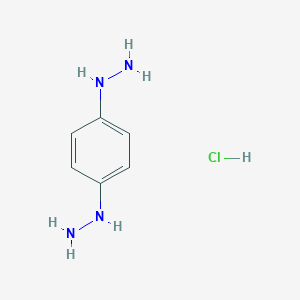

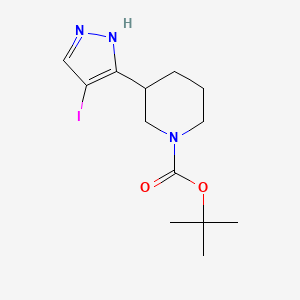
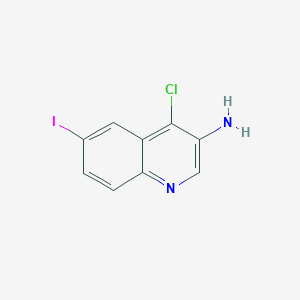
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
